molecular formula C12H10BrNO3 B12355539 ethyl 6-bromo-4-oxo-3H-quinoline-3-carboxylate

ethyl 6-bromo-4-oxo-3H-quinoline-3-carboxylate

Cat. No.: B12355539
M. Wt: 296.12 g/mol
InChI Key: NRTAGEOECNIQBG-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-oxo-3H-quinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-oxo-3H-quinoline-3-carboxylate typically involves the bromination of a quinoline derivative. One common method involves the reaction of 6-bromo-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-oxo-3H-quinoline-3-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 6-bromo-4-oxo-3H-quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-oxo-3H-quinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-oxo-3H-quinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 6-bromo-4-oxo-3H-quinoline-3-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6,9H,2H2,1H3

InChI Key

NRTAGEOECNIQBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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